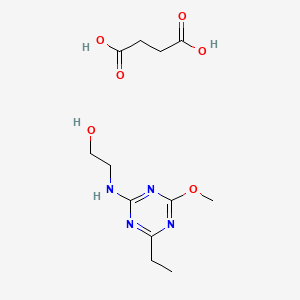
2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of an ethyl group, a methoxy group, and an aminoethanol succinate moiety attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors such as cyanuric chloride with ethylamine and methanol under controlled conditions.
Introduction of the Aminoethanol Group: The aminoethanol group is introduced through a nucleophilic substitution reaction, where the triazine derivative reacts with ethanolamine.
Succinate Esterification: The final step involves the esterification of the aminoethanol group with succinic acid to form the succinate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: Nucleophilic substitution reactions can replace the aminoethanol group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological processes.
Pathways Involved: It may interfere with metabolic pathways, signal transduction, or gene expression, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: A related triazine compound with similar structural features.
2-Amino-4-ethoxy-6-methyl-1,3,5-triazine: Another triazine derivative with an ethoxy group instead of a methoxy group.
Uniqueness
2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its succinate ester moiety enhances its solubility and potential bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H20N4O6 |
|---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
butanedioic acid;2-[(4-ethyl-6-methoxy-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C8H14N4O2.C4H6O4/c1-3-6-10-7(9-4-5-13)12-8(11-6)14-2;5-3(6)1-2-4(7)8/h13H,3-5H2,1-2H3,(H,9,10,11,12);1-2H2,(H,5,6)(H,7,8) |
InChI Key |
PGLSQTXLEJIQIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=N1)OC)NCCO.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















